molecular formula C18H14N2O3 B11121474 7-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

7-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

Cat. No.: B11121474
M. Wt: 306.3 g/mol
InChI Key: RUHUVKHSXCGAFE-UHFFFAOYSA-N
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Description

7-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a benzimidazole moiety, and a methoxy group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be introduced by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Preliminary studies suggest it may have applications in treating certain cancers, infections, and inflammatory conditions due to its bioactive properties.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets. These include:

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

    DNA/RNA: It can intercalate with DNA or RNA, disrupting their function and leading to cell death in cancer cells.

    Receptors: The compound may bind to certain receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 7-hydroxycoumarin share a similar chromen-2-one core but differ in their substituents.

    Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole have a similar benzimidazole moiety but lack the chromen-2-one core.

Uniqueness

7-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is unique due to the combination of the chromen-2-one core and the benzimidazole moiety, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

7-methoxy-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one

InChI

InChI=1S/C18H14N2O3/c1-10-3-6-14-15(7-10)20-17(19-14)13-8-11-4-5-12(22-2)9-16(11)23-18(13)21/h3-9H,1-2H3,(H,19,20)

InChI Key

RUHUVKHSXCGAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C=C(C=C4)OC)OC3=O

Origin of Product

United States

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